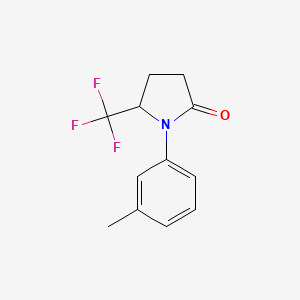![molecular formula C7H7ClN4O B566977 5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 1211499-84-1](/img/structure/B566977.png)
5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which are non-naturally occurring small molecules . These compounds have been found to have significant biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . They have also been used as corrosion inhibitors for copper in chloride environments .
Synthesis Analysis
The synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class, including “5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol”, has been described in the literature . The structure of these compounds was confirmed using NMR spectroscopy and HPLC-MS spectrometry .Molecular Structure Analysis
The molecular structure of “5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” can be found in various databases . The compound has a molecular formula of C6H5ClN4O and a molecular weight of 150.1380 .Chemical Reactions Analysis
The chemical reactions involving “5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” have been studied. For instance, the optimization of the method of synthesizing 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-7(4H)-one by cyclocondensation of 5-amino-3-H-1,2,4-triazole (aminotriazole) with acetoacetic ester has been investigated .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, including derivatives similar to "5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol," involves multi-component reactions and cyclocondensation processes. These synthetic pathways allow for the introduction of diverse functional groups, offering a wide range of chemical diversity. For example, compounds have been synthesized via three-component reactions of 1H-1,2,4-triazol-3-amine with aromatic aldehydes and ketones, under specific catalytic conditions, leading to the formation of tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols with potential antimicrobial and antifungal activities (Komykhov et al., 2017).
Biological Activities and Applications
The derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit a range of biological activities, which makes them potential candidates for pharmaceutical applications. For instance, the synthesis of specific [1,2,4]triazolo[1,5-a]pyrimidine derivatives has led to the identification of compounds with promising abilities to inhibit influenza virus RNA polymerase, indicating their potential as antiviral agents (Massari et al., 2017). Additionally, novel platinum(IV) complexes containing [1,2,4]triazolo[1,5-a]pyrimidine ligands have been explored for their antiproliferative activity against various cancer cell lines, suggesting their applicability in cancer therapy (Łakomska et al., 2008).
Antiparasitic and Antimalarial Effects
Some [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been evaluated for their antiparasitic activity, particularly against Trypanosoma cruzi, which is responsible for Chagas disease. The in vitro and in vivo assessments of these compounds have shown very promising results, surpassing the activity of conventional drugs like benznidazole (Caballero et al., 2011). Moreover, certain derivatives have demonstrated antimalarial effects against P. berghei in mice, indicating their potential in malaria treatment (Werbel et al., 1973).
Orientations Futures
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class of compounds, including “5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol”, has aroused the interest of researchers due to their significant biological activities . Future research may focus on further exploring their potential applications in medicinal chemistry and agriculture, as well as optimizing their synthesis methods .
Propriétés
IUPAC Name |
5-(chloromethyl)-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-4-9-7-10-5(3-8)2-6(13)12(7)11-4/h2H,3H2,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZDLJSDOMTSQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CC(=O)N2N1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

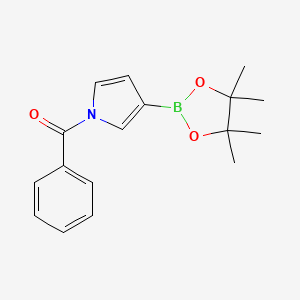
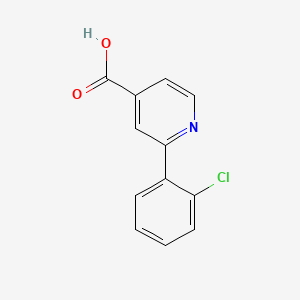
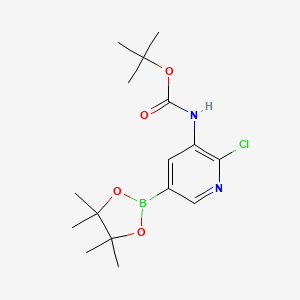
![7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B566897.png)
![5-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B566898.png)
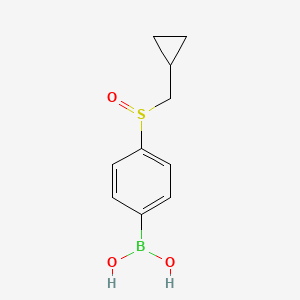
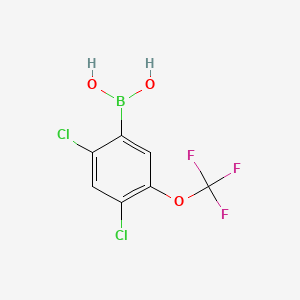
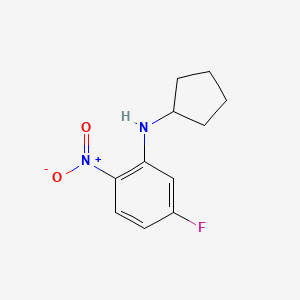
![3'-Fluoro-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566907.png)
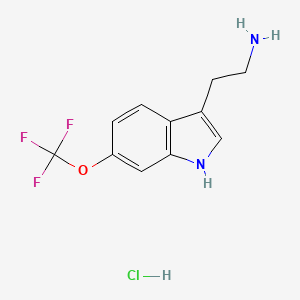

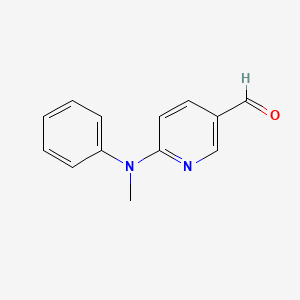
![5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B566916.png)
